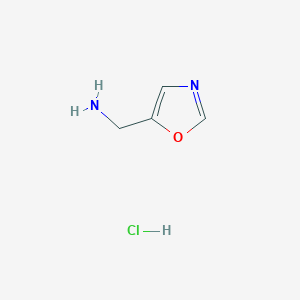

Oxazol-5-ylmethanamine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

1,3-oxazol-5-ylmethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O.ClH/c5-1-4-2-6-3-7-4;/h2-3H,1,5H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWGCSOXRJFLPEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC=N1)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1196156-45-2 | |

| Record name | (1,3-oxazol-5-yl)methanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Oxazol-5-ylmethanamine Hydrochloride: A Versatile Building Block in Modern Chemistry

Abstract

Oxazol-5-ylmethanamine hydrochloride (CAS No. 1196156-45-2) has emerged as a pivotal structural motif and versatile building block in the fields of medicinal chemistry, agrochemicals, and materials science. The inherent reactivity of its primary amine and the unique electronic properties of the oxazole ring make it a valuable intermediate for the synthesis of complex heterocyclic compounds. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, applications, and safety considerations, tailored for researchers and professionals in drug development and chemical synthesis.

Introduction: The Significance of the Oxazole Scaffold

The oxazole ring, a five-membered heterocycle containing one oxygen and one nitrogen atom, is a privileged structure in medicinal chemistry. Its presence in numerous natural products and synthetic compounds underpins a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antidiabetic properties. Compounds featuring the oxazole core, such as the COX-2 inhibitor Oxaprozin and the tyrosine kinase inhibitor Mubritinib, are established therapeutic agents, highlighting the scaffold's value. This compound serves as a key precursor, providing a reactive handle to incorporate this important pharmacophore into novel molecular architectures.

Physicochemical Properties and Characterization

This compound is typically supplied as a white to cream-colored solid powder. Due to its hygroscopic and light-sensitive nature, proper handling and storage are crucial for maintaining its integrity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1196156-45-2 | |

| Molecular Formula | C₄H₇ClN₂O | |

| Molecular Weight | 134.56 g/mol | |

| Appearance | White to cream solid/powder | |

| Storage Conditions | Store at 2-8°C under inert gas (Nitrogen or Argon) | |

| Hydrogen Bond Acceptors | 3 | |

| Hydrogen Bond Donors | 2 | |

| Rotatable Bonds | 1 | |

| Topological Polar Surface Area (TPSA) | 52.05 Ų |

Analytical Characterization

Full characterization is essential to confirm the identity and purity of this compound. While specific spectral data from peer-reviewed literature is sparse, suppliers often provide access to analytical reports. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the chemical structure. The proton spectrum would be expected to show characteristic signals for the aminomethyl protons, as well as the two protons on the oxazole ring.

-

Mass Spectrometry (MS): LC-MS would confirm the molecular weight of the parent compound (98.10 g/mol for the free base).

-

High-Performance Liquid Chromatography (HPLC): RP-HPLC is used to determine the purity of the compound, typically with UV detection.

Synthesis of this compound

The synthesis of 5-substituted oxazoles is reliably achieved through the Van Leusen oxazole synthesis . This reaction constructs the oxazole ring from an aldehyde and p-toluenesulfonylmethyl isocyanide (TosMIC). To synthesize the target compound, a protected aminoacetaldehyde derivative would be the logical starting aldehyde. The synthesis can be conceptualized as a multi-step process involving the formation of the oxazole ring, followed by deprotection and salt formation.

Conceptual Synthesis Workflow

Caption: Conceptual workflow for the synthesis of Oxazol-5-ylmethanamine HCl.

Van Leusen Reaction: Mechanism and Rationale

The Van Leusen reaction is a powerful tool for creating 5-substituted oxazoles.

Mechanism:

-

Deprotonation: A base deprotonates the acidic methylene group of TosMIC.

-

Nucleophilic Attack: The resulting anion attacks the carbonyl carbon of the aldehyde.

-

Cyclization: The intermediate alkoxide undergoes a 5-endo-dig cyclization by attacking the isocyanide carbon.

-

Elimination: The resulting 5-hydroxyoxazoline intermediate undergoes base-promoted elimination of p-toluenesulfinic acid to form the aromatic oxazole ring.

The choice of a protecting group for the amine (such as Boc) is critical to prevent side reactions with TosMIC or the base.

Chemical Reactivity and Synthetic Applications

The primary amine of this compound is a versatile nucleophile, making it an ideal substrate for a variety of chemical transformations, most notably amide bond formation.

Amide Coupling Reactions

The formation of an amide bond by coupling the amine with a carboxylic acid is one of the most common and vital reactions in pharmaceutical synthesis.

Caption: General workflow for amide coupling using Oxazol-5-ylmethanamine.

Protocol: Standard Amide Coupling using EDC

This protocol describes a general procedure for coupling this compound with a generic carboxylic acid.

Materials:

-

This compound

-

Carboxylic acid (R-COOH)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Hydroxybenzotriazole (HOBt) (optional additive)

-

Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Procedure:

-

Preparation: To a solution of the carboxylic acid (1.0 eq) in anhydrous DCM, add EDC (1.2 eq) and HOBt (1.1 eq). Stir the mixture at room temperature for 15-30 minutes to pre-activate the acid.

-

Amine Addition: In a separate flask, dissolve this compound (1.1 eq) in DCM and add DIPEA (2.5 eq) to liberate the free amine.

-

Coupling: Add the free amine solution dropwise to the activated carboxylic acid mixture at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC or LC-MS.

-

Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Causality and Rationale:

-

EDC/HOBt: EDC is a water-soluble carbodiimide that activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt is often added to suppress racemization (if the acid is chiral) and improve efficiency by forming a less reactive but more selective active ester.

-

DIPEA: A non-nucleophilic base is required to neutralize the hydrochloride salt of the amine and to scavenge the HCl produced during the reaction without competing in the coupling reaction.

-

Aqueous Work-up: The acidic and basic washes remove unreacted starting materials, excess coupling reagents, and by-products (like the EDC-urea).

Safety and Handling

This compound requires careful handling due to its potential hazards.

GHS Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Measures:

-

P261: Avoid breathing dust.

-

P280: Wear protective gloves, eye protection, and face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always consult the material safety data sheet (MSDS) before use. Handling should be performed in a well-ventilated fume hood. The compound should be stored in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere.

Conclusion

This compound is a high-value chemical intermediate with significant potential in drug discovery and development. Its straightforward accessibility via established synthetic routes like the Van Leusen reaction, combined with the predictable reactivity of its primary amine, allows for the efficient generation of diverse chemical libraries. Understanding its properties, synthesis, and reactivity is key for researchers aiming to leverage the potent biological activities associated with the oxazole scaffold. As the demand for novel heterocyclic compounds continues to grow, the utility of this versatile building block is set to expand further.

References

- Sharma, V., Kumar, P., & Pathak, D. (2019).

- Organic Chemistry Portal. (n.d.). Van Leusen Oxazole Synthesis. Organic Chemistry Portal. [Link]

- IJMPR. (n.d.). A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. International Journal of Medical and Pharmaceutical Research. [Link]

- ResearchGate. (2019). A comprehensive review on biological activities of oxazole derivatives.

- NROChemistry. (n.d.). Van Leusen Reaction. NROChemistry. [Link]

- Wikipedia. (n.d.). Van Leusen reaction. Wikipedia. [Link]

- MDPI. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. MDPI. [Link]

- Der Pharma Chemica. (2016).

- PubChem. (n.d.). (1,3-Oxazol-5-yl)methanamine. PubChem. [Link]

- Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific. [Link]

- NIH. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation.

- Thieme. (n.d.). RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. Thieme Connect. [Link]

An In-Depth Technical Guide to Oxazol-5-ylmethanamine Hydrochloride: A Key Building Block for Modern Drug Discovery

Introduction: The Significance of the Oxazole Scaffold

The oxazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and synthetic bioactive molecules.[1] Its unique electronic properties and ability to participate in various non-covalent interactions make it an attractive component in the design of novel therapeutics.[2][3] Oxazol-5-ylmethanamine hydrochloride, in particular, serves as a crucial intermediate, providing a reactive primary amine handle on the C5 position of the oxazole ring. This functionality allows for straightforward derivatization and incorporation into larger, more complex molecular architectures, making it a valuable tool for drug discovery programs targeting a range of diseases.[4][5]

Part 1: Core Chemical Identity and Identifiers

A clear and unambiguous identification of a chemical entity is paramount for scientific rigor. This compound is primarily identified by its CAS number and a consistent set of chemical descriptors. It is important to distinguish the monohydrochloride salt from the dihydrochloride, which possesses a different CAS number and molecular formula.

Key Identifiers of this compound

| Identifier | Value | Source(s) |

| Primary CAS Number | 1196156-45-2 | [4][6] |

| IUPAC Name | (1,3-oxazol-5-yl)methanamine;hydrochloride | [7] |

| Synonyms | 5-(Aminomethyl)-1,3-oxazole monohydrochloride, (1,3-Oxazol-5-yl)methylamine monohydrochloride | [6] |

| Molecular Formula | C₄H₇ClN₂O | [4] |

| Molecular Weight | 134.56 g/mol | [4] |

| Canonical SMILES | C1=C(OC=N1)CN.Cl | [7] |

| MDL Number | MFCD06804578 | [4] |

Note on the Dihydrochloride Salt: A dihydrochloride salt of oxazol-5-ylmethanamine also exists and is identified by CAS numbers 847491-00-3 and 1375068-54-4. This form has a molecular formula of C₄H₈Cl₂N₂O and a molecular weight of approximately 171.02 g/mol . Researchers should pay close attention to the specific salt form being used in their experiments, as their physical and chemical properties will differ.

Visualizing the Chemical Structure

Caption: Structure of this compound.

Part 2: Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical properties of a building block is essential for its effective use in synthesis and formulation. While experimental data for some properties of this compound are not widely published, a combination of data from suppliers and computed values provides a useful profile.

Tabulated Physicochemical Properties

| Property | Value | Source(s) |

| Appearance | White to off-white or cream-colored solid/powder | [6] |

| Purity | Typically ≥95% | [4] |

| Storage Conditions | Store at 2-8°C under an inert atmosphere | |

| Hydrogen Bond Donor Count | 2 | [4] |

| Hydrogen Bond Acceptor Count | 3 | [4] |

| Rotatable Bond Count | 1 | [4] |

| Topological Polar Surface Area | 52.1 Ų | [7] |

| pKa (predicted) | The pKa of the parent amine is predicted to be around 7-8. The oxazole nitrogen is weakly basic. | |

| Solubility | Soluble in water and polar organic solvents like methanol and DMSO. |

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two protons on the oxazole ring, the methylene protons of the aminomethyl group, and the amine protons. The chemical shifts will be influenced by the solvent used.

-

¹³C NMR: The carbon NMR spectrum will display four signals corresponding to the two carbons in the oxazole ring, the methylene carbon, and the carbon of the aminomethyl group. For a similar compound, 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine, the oxadiazole ring carbons appear at approximately 164 and 162 ppm, while the aliphatic carbon attached to the ring is observed around 50 ppm.[8][9][10]

-

Mass Spectrometry: The mass spectrum of the free base (Oxazol-5-ylmethanamine, C₄H₆N₂O) would show a molecular ion peak (M+) at an m/z of approximately 98.10.[7] High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition.

Part 3: Synthesis and Handling

The synthesis of 5-substituted oxazoles can be achieved through various established methods. The van Leusen oxazole synthesis, which involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC), is a common and versatile approach for preparing 5-substituted oxazoles.[2] Another classical method is the Robinson-Gabriel synthesis, which utilizes the cyclization and dehydration of an α-acylamino ketone.[11]

Generalized Synthesis Workflow

A plausible synthetic route to this compound would likely involve the synthesis of a protected form of the amine, followed by deprotection and salt formation.

Caption: A generalized workflow for the synthesis of this compound.

Detailed Experimental Protocol (Illustrative)

The following is an illustrative, generalized protocol based on common synthetic methodologies for oxazoles. Researchers should consult specific literature for optimized conditions.

-

Protection of the Amine Functionality: The synthesis would likely commence with a starting material where the amine is protected, for instance, as a Boc-protected amino acid derivative.

-

Oxazole Ring Formation: The protected amino acid derivative would then be subjected to a cyclization reaction to form the oxazole ring. For example, a reaction with a suitable reagent in the presence of a dehydrating agent.

-

Deprotection: The protecting group (e.g., Boc) is removed under acidic conditions, often using trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent.

-

Salt Formation and Purification: The resulting free amine is then treated with a solution of hydrochloric acid in a suitable solvent (e.g., diethyl ether or isopropanol) to precipitate the hydrochloride salt. The product is then collected by filtration, washed with a non-polar solvent, and dried under vacuum.

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Inhalation: Avoid inhaling dust.

-

Contact: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

-

Storage: Store in a tightly sealed container in a cool, dry place.

Part 4: Applications in Drug Discovery and Development

This compound is a valuable building block for the synthesis of a wide range of biologically active molecules. Its utility stems from the presence of the primary amine, which serves as a key point for diversification and the introduction of various functional groups through reactions such as amidation, alkylation, and reductive amination.

The oxazole core itself is a bioisostere for other functional groups and can modulate the physicochemical properties of a molecule, such as its solubility, metabolic stability, and ability to interact with biological targets.

Role as a Versatile Synthetic Intermediate

The primary application of this compound is as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[4] The oxazole moiety is a common feature in compounds with a broad spectrum of biological activities, including anti-inflammatory, antibacterial, antifungal, and anticancer properties.[3][11]

Illustrative Reaction Scheme

The following diagram illustrates how the primary amine of Oxazol-5-ylmethanamine can be used to introduce new functionalities, a common strategy in the development of compound libraries for high-throughput screening.

Sources

- 1. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis [mdpi.com]

- 2. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-(4 H)-Oxazolones and Their Benzamides as Potential Bioactive Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. a2bchem.com [a2bchem.com]

- 5. Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound;5-(Aminomethyl)-1,3-oxazole monohydrochloride;1,3-oxazol-5-ylmethanamine hydrochloride;Oxazol-5-yl-methylamine hydrochloride;, CasNo.1196156-45-2 Bluecrystal chem-union China (Mainland) [zhangyi.lookchem.com]

- 7. Oxazol-5-ylmethanamine | C4H6N2O | CID 23404337 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

An In-depth Technical Guide to Oxazol-5-ylmethanamine Hydrochloride: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of oxazol-5-ylmethanamine hydrochloride, a pivotal heterocyclic building block in contemporary medicinal chemistry. We will delve into its molecular characteristics, synthesis, and applications, with a focus on providing actionable insights for its use in research and development. This document is structured to offer not just data, but a causal understanding of the compound's utility and handling, ensuring both scientific integrity and practical applicability.

Core Molecular Attributes: Structure and Weight

This compound is a salt of the parent amine, oxazol-5-ylmethanamine. The presence of the hydrochloride salt enhances the compound's stability and solubility in polar solvents, which is often advantageous in synthetic and biological applications. It is crucial to distinguish between the monohydrochloride and dihydrochloride forms, as their molecular weights and properties differ.

The most commonly referenced form in chemical supply catalogs and research literature is the monohydrochloride .

| Property | Value | Source(s) |

| Chemical Name | (1,3-Oxazol-5-yl)methanamine hydrochloride | [1] |

| CAS Number | 1196156-45-2 | [2][3] |

| Molecular Formula | C₄H₇ClN₂O | [2] |

| Molecular Weight | 134.56 g/mol | [1] |

A dihydrochloride salt is also commercially available:

| Property | Value | Source(s) |

| Chemical Name | (1,3-Oxazol-5-yl)methanamine dihydrochloride | |

| CAS Number | 1375068-54-4 | |

| Molecular Formula | C₄H₈Cl₂N₂O | |

| Molecular Weight | 171.02 g/mol |

For the remainder of this guide, we will focus on the monohydrochloride (CAS 1196156-45-2) due to its more frequent citation in synthetic contexts.

Molecular Structure Visualization

The structure of this compound consists of a central oxazole ring, a five-membered heterocycle containing one oxygen and one nitrogen atom. A methylamine group is attached at the 5-position of this ring. The hydrochloride salt is formed by the protonation of the primary amine.

Caption: 2D structure of this compound.

Synthesis of this compound: A Representative Protocol

The following is a plausible, multi-step synthetic workflow that a skilled chemist could develop, starting from readily available materials. This protocol is provided as an illustrative example and would require optimization.

Caption: Generalized synthetic workflow for this compound.

Exemplary Experimental Protocol (Hypothetical)

Step 1: Synthesis of a Protected Oxazole Precursor

A suitable starting material, such as a protected amino acid derivative, would be reacted with a formylating agent to generate an N-acylamino acid.

Step 2: Cyclodehydration to form the Oxazole Ring

The N-acylamino acid would then undergo cyclodehydration, a common method for forming oxazole rings.[5] This could be achieved using a variety of reagents, such as phosphorus oxychloride or triflic anhydride.

Step 3: Introduction of the Amine Functionality

The resulting oxazole derivative, likely with a functional group at the 5-position that can be converted to an amine (e.g., a nitrile or a protected carboxyl group), would be subjected to reduction. For instance, a nitrile group can be reduced to a primary amine using reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Step 4: Hydrochloride Salt Formation

The free base of oxazol-5-ylmethanamine would be dissolved in a suitable solvent, such as diethyl ether or methanol, and treated with a solution of hydrogen chloride (e.g., HCl in ether) to precipitate the hydrochloride salt. The resulting solid would then be collected by filtration and dried.

Self-Validation: Each step of this proposed synthesis would be monitored by thin-layer chromatography (TLC) to ensure the consumption of starting materials and the formation of the desired product. The structure of the intermediates and the final product would be confirmed by spectroscopic methods, such as NMR and IR, and the purity would be assessed by techniques like HPLC and elemental analysis.

Spectroscopic Characterization

While a publicly available, peer-reviewed spectrum for this compound is elusive, we can predict the key signals based on the analysis of closely related structures, such as 1-[5-(4-tolyl)-1,3,4-oxadiazol-2-yl]methanamine.[6][7]

Expected ¹H NMR Spectral Data (in DMSO-d₆):

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Oxazole H-2 | ~8.5 - 9.0 | s | 1H |

| Oxazole H-4 | ~7.5 - 8.0 | s | 1H |

| -CH₂- | ~4.0 - 4.5 | s (broad) | 2H |

| -NH₃⁺ | ~8.0 - 9.0 | s (broad) | 3H |

Expected ¹³C NMR Spectral Data (in DMSO-d₆):

| Carbon | Chemical Shift (δ, ppm) |

| Oxazole C-2 | ~150 - 155 |

| Oxazole C-4 | ~125 - 130 |

| Oxazole C-5 | ~140 - 145 |

| -CH₂- | ~35 - 40 |

Expected IR Spectral Data (KBr pellet, cm⁻¹):

| Functional Group | Wavenumber (cm⁻¹) |

| N-H stretch (amine salt) | 3200 - 2800 (broad) |

| C=N stretch (oxazole) | ~1650 |

| C=C stretch (oxazole) | ~1580 |

| C-O stretch (oxazole) | ~1100 |

Applications in Drug Discovery and Development

This compound is a valuable building block for the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[2] The oxazole moiety is a common scaffold in medicinal chemistry, known to interact with a variety of biological targets.[4] The primary amine of this compound provides a reactive handle for further chemical modifications, allowing for its incorporation into larger molecular frameworks.

While specific drug candidates synthesized directly from this compound are not prominently featured in publicly accessible literature, the parent amine, oxazol-5-ylmethanamine, is cited in the patent literature as a key intermediate in the synthesis of compounds with potential therapeutic applications. For instance, it is a building block for IMPDH inhibitors, which have applications in antiviral and anticancer therapies.[8]

The general utility of this compound lies in its ability to introduce the oxazole-5-ylmethylamine substructure into a target molecule. This can be achieved through various reactions, such as:

-

Amide bond formation: Reacting with carboxylic acids or their derivatives.

-

Reductive amination: Reacting with aldehydes or ketones.

-

N-alkylation: Reacting with alkyl halides.

Caption: Synthetic utility of this compound.

Safety, Handling, and Storage

As a reactive amine hydrochloride, this compound requires careful handling to ensure the safety of laboratory personnel.

Hazard Identification:

Based on available safety data sheets, the primary hazards associated with this compound are:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Recommended Handling Protocol:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields (or goggles), and chemical-resistant gloves (e.g., nitrile).

-

Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.

-

Avoiding Contact: Avoid direct contact with skin and eyes. In case of accidental contact, flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

-

Ingestion: Do not eat, drink, or smoke in areas where this chemical is handled. If ingested, seek immediate medical attention.

-

Spills: In the event of a spill, contain the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. Ensure the spill area is well-ventilated during cleanup.

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place.

-

Keep away from incompatible materials such as strong oxidizing agents and strong bases.

-

The recommended storage temperature is typically 2-8°C under an inert atmosphere (e.g., argon or nitrogen) to maintain long-term stability.[2]

Disposal:

Dispose of waste material in accordance with local, state, and federal regulations. It is generally considered hazardous waste and should be handled by a licensed disposal company.[9]

Conclusion

This compound is a versatile and valuable building block in the field of drug discovery and development. Its stable, salt-form and reactive primary amine make it an attractive starting material for the synthesis of a wide range of complex heterocyclic compounds. A thorough understanding of its molecular properties, synthetic accessibility, and handling requirements, as outlined in this guide, is essential for its effective and safe utilization in the laboratory. As research in medicinal chemistry continues to evolve, the demand for such well-characterized and versatile building blocks is expected to grow, further solidifying the importance of this compound in the development of novel therapeutics.

References

- Shimoga, G., Shin, E.-J., & Kim, S.-Y. (2018). 1-[5-(4-Tolyl)-1,3,4-oxadiazol-2-yl]methanamine. Molbank, 2018(3), M1014.

- Krasavin, M., et al. (2018). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journal of Organic Chemistry, 14, 2536-2545.

- Padwa, A., et al. (2005). Convenient Preparation of Substituted 5-Amino oxazoles via a Microwave-Assisted Cornforth Rearrangement. Organic Letters, 7(23), 5139-5142.

- ResearchGate. (2018). 1-[5-(4-Tolyl)-1,3,4-oxadiazol-2-yl]methanamine.

- Tale, R. H., & Rodge, A. H. (2021). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose.

- ASHP. (2018). ASHP Guidelines on Handling Hazardous Drugs. American Journal of Health-System Pharmacy, 75(24), 1996-2031.

- Fujita, H., & Kunishima, M. (2012). One-pot preparation of Oxazol-5(4H)-ones from amino acids in aqueous solvents. Chemical & Pharmaceutical Bulletin, 60(7), 907-912.

- Sheremetev, A. B., et al. (2020). 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. Molbank, 2020(2), M1125.

- Wikipedia. (n.d.). Fischer oxazole synthesis.

- PubChem. (n.d.). Oxazol-5-ylmethanamine.

- Wang, M., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1641.

- Google Patents. (2000). WO2000073288A1 - Method for preparing 5-substituted oxazoles.

Sources

- 1. cas 847491-00-3|| where to buy this compound [english.chemenu.com]

- 2. a2bchem.com [a2bchem.com]

- 3. 1196156-45-2|this compound|BLD Pharm [bldpharm.com]

- 4. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. One-pot preparation of Oxazol-5(4H)-ones from amino acids in aqueous solvents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. WO2000073288A1 - Method for preparing 5-substituted oxazoles - Google Patents [patents.google.com]

- 9. ashp.org [ashp.org]

An In-Depth Technical Guide to the Solubility and Stability of Oxazol-5-ylmethanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxazol-5-ylmethanamine hydrochloride is a heterocyclic amine that serves as a valuable building block in the synthesis of various pharmaceutical compounds.[1] Its chemical structure, featuring a reactive primary amine and an oxazole ring, makes it a versatile intermediate in drug discovery. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its effective utilization in medicinal chemistry and pharmaceutical development. This guide provides a comprehensive overview of the solubility and stability of this compound, offering both synthesized reference data and detailed experimental protocols to enable researchers to conduct their own assessments. The data presented herein is a representative model based on the known behavior of similar chemical entities and is intended to serve as a practical guide.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical determinant of its biological absorption and the feasibility of its formulation into a drug product. As an amine hydrochloride salt, this compound is expected to exhibit good aqueous solubility.[2][3] However, its solubility in organic solvents may vary, which is an important consideration for its use in various synthetic reactions.

Representative Solubility Data

The following table summarizes the synthesized equilibrium solubility data for this compound in a range of common solvents at ambient temperature and physiological temperature. This data is intended to be a predictive representation and should be confirmed by experimental analysis.

| Solvent | Temperature (°C) | Predicted Equilibrium Solubility (mg/mL) |

| Water | 25 | > 100 |

| Phosphate Buffered Saline (PBS) pH 7.4 | 37 | > 100 |

| Methanol | 25 | 10 - 20 |

| Ethanol | 25 | 5 - 10 |

| Dichloromethane (DCM) | 25 | < 1 |

| Acetonitrile (ACN) | 25 | 1 - 5 |

| Dimethyl Sulfoxide (DMSO) | 25 | > 50 |

Experimental Determination of Equilibrium Solubility

To provide a robust and reproducible measure of solubility, the shake-flask method to determine equilibrium solubility is recommended.[4][5][6] This method ensures that the dissolution process has reached a steady state.

-

Preparation: Add an excess amount of solid this compound to a series of vials, each containing a different solvent of interest.

-

Equilibration: Seal the vials and place them in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed for a short period to allow for the sedimentation of undissolved solids.

-

Sampling: Carefully withdraw a sample from the supernatant of each vial, ensuring no solid particles are transferred. Filtration of the supernatant through a 0.45 µm filter is recommended.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The determined concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.

Rationale for Experimental Design

The choice of the shake-flask method is based on its status as the "gold standard" for equilibrium solubility determination due to its simplicity and accuracy. The selection of solvents covers a range of polarities, which is crucial for understanding the compound's behavior in both aqueous biological systems and organic-based reaction media. The use of a validated HPLC method for quantification ensures the accuracy and specificity of the solubility measurement.

Visualization of Solubility Workflow

Caption: Workflow for Equilibrium Solubility Determination.

Stability Profile

Understanding the chemical stability of this compound is crucial for defining its storage conditions, shelf-life, and potential degradation pathways. Forced degradation studies, as recommended by the International Council for Harmonisation (ICH) guidelines, are essential for identifying potential degradants and developing stability-indicating analytical methods.[7][8][9]

Predicted Stability under Forced Degradation

The following table outlines the predicted stability of this compound under various stress conditions. The oxazole ring is known to be susceptible to hydrolytic cleavage under both acidic and basic conditions.[1][10]

| Stress Condition | Reagent/Condition | Predicted Outcome | Potential Degradation Pathway |

| Acid Hydrolysis | 0.1 M HCl, 60 °C, 24h | Significant Degradation | Ring opening of the oxazole moiety |

| Base Hydrolysis | 0.1 M NaOH, 60 °C, 24h | Significant Degradation | Ring opening of the oxazole moiety |

| Oxidation | 3% H₂O₂, RT, 24h | Moderate Degradation | Oxidation of the amine and/or oxazole ring |

| Photostability | ICH Q1B conditions | Potential for minor degradation | Photolytic cleavage or rearrangement |

| Thermal | 80 °C, 48h | Minor Degradation | Thermally induced decomposition |

Experimental Protocol for Forced Degradation Studies

A systematic approach to forced degradation is necessary to gain a comprehensive understanding of the compound's stability.

-

Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., water, methanol/water).

-

Stress Application: Subject the solutions to the stress conditions outlined in the table above. Include a control sample stored under ambient conditions.

-

Time Points: Withdraw aliquots at various time points (e.g., 0, 4, 8, 24, 48 hours).

-

Neutralization: For acid and base hydrolysis samples, neutralize the solution before analysis.

-

Analysis: Analyze all samples using a stability-indicating HPLC method capable of separating the parent compound from any degradation products.

-

Peak Purity: Employ a photodiode array (PDA) detector to assess the peak purity of the parent compound and any degradants.

-

Mass Balance: Calculate the mass balance to account for all the material after degradation.

Causality Behind Experimental Choices

The forced degradation conditions are selected based on ICH guidelines to mimic potential stress factors the compound might encounter during its lifecycle.[7][8][11] The use of a stability-indicating HPLC method is critical for the trustworthiness of the results, as it ensures that any formed degradants are separated and quantified, preventing an overestimation of the parent compound's stability.

Visualization of Forced Degradation Workflow

Caption: Forced Degradation Study Workflow.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound. The provided synthesized data and detailed experimental protocols are intended to empower researchers in their drug development efforts. It is imperative to experimentally verify these properties to ensure the quality, safety, and efficacy of any resulting pharmaceutical product. The inherent reactivity of the oxazole ring necessitates careful consideration of pH and other environmental factors throughout the development process.

References

- ICH. (2003). ICH Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

- European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products. [Link]

- ECA Academy. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. [Link]

- ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. [Link]

- MedCrave. (2016).

- ICH. Quality Guidelines. [Link]

- BioProcess International. (2012).

- PharmaGrowthHub. (2024). ICH Q1B: Complete Guide to Photostability Testing. [Link]

- Resolve Mass Laboratories. (2023).

- NIH. (2021).

- IJCRT. (2022).

- PubMed. (2014).

- AxisPharm. Kinetic Solubility Assays Protocol. [Link]

- World Health Organization. (2018). Annex 4: Protocol to conduct equilibrium solubility experiments. [Link]

- Chinese Pharmaceutical Journal. (2018). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. [Link]

- ResearchGate. (2023).

- MDPI. (2022). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters. [Link]

- BioDuro. ADME Solubility Assay. [Link]

- ResearchGate. (2004).

- ECA Academy. WHO Protocol to conduct equilibrium solubility experiments. [Link]

- The Royal Society of Chemistry. (2018). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. [Link]

- ACS Publications. (2002). The Chemistry of the Oxazoles. [Link]

- Creative Biolabs. Solubility Assessment Service. [Link]

- Journal of Pharmaceutical Sciences. (2023). Harmonization of equilibrium solubility measurement protocol for poorly water-soluble drugs by the shake-flask method. [Link]

- Oxford Reference. Amine salts. [Link]

- Almac Group. Spotlight on stability: API and drug product testing. [Link]

- ACS Publications. (2019). Efficient Oxidative Dehydrogenation of N-Heterocycles over Nitrogen-Doped Carbon-Supported Cobalt Nanoparticles. [Link]

- ResearchGate. (2014). Accelerated Stability Assessment Program in API development. [Link]

- Rwanda FDA. Guidance on Stability Testing for Active Pharmaceutical Ingredients (APIs) and Finished Pharmaceutical Products (FPPs). [Link]

- UJConline.net.

- European Union Reference Laboratory for alternatives to animal testing. (2021). STANDARD OPERATING PROCEDURE for solubility testing. [Link]

- Purdue University. Amines. [Link]

- Semantic Scholar. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. [Link]

- PubMed. (1985). pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. [Link]

- ResearchGate. (2014). Properties of Amines and their Hydrochloride Salt. [Link]

- NIH. (2012). Drug Solubility: Importance and Enhancement Techniques. [Link]

- University of Calgary. (2023). Solubility of Organic Compounds. [Link]

- NCERT. Amines. [Link]

- Open Oregon Educational Resources. 3.2 Solubility – Introductory Organic Chemistry. [Link]

- Khan Academy. Solubility of organic compounds. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. oxfordreference.com [oxfordreference.com]

- 3. Amines, [chemed.chem.purdue.edu]

- 4. who.int [who.int]

- 5. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 6. researchgate.net [researchgate.net]

- 7. resolvemass.ca [resolvemass.ca]

- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 9. ijcrt.org [ijcrt.org]

- 10. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biopharminternational.com [biopharminternational.com]

A Technical Guide to the Spectral Analysis of Oxazol-5-ylmethanamine Hydrochloride

Introduction: The Significance of Oxazol-5-ylmethanamine Hydrochloride

This compound is a heterocyclic compound featuring an oxazole ring, a five-membered aromatic ring containing one oxygen and one nitrogen atom.[2] The presence of the aminomethyl group at the 5-position makes it a valuable building block in medicinal chemistry and materials science.[4] The hydrochloride salt form enhances its stability and solubility in aqueous media, a crucial property for many pharmaceutical applications. Accurate spectral characterization is paramount for verifying the identity, purity, and structure of this compound in any research and development setting.

Molecular Structure:

Caption: Figure 1: Structure of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[3][5][6] For this compound, both ¹H and ¹³C NMR will provide distinct and informative spectra.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to show four distinct signals corresponding to the different chemical environments of the protons in the molecule. The hydrochloride salt form will result in the protonation of the primary amine to an ammonium group (-NH₃⁺).

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| H-2 | 8.0 - 8.5 | Singlet (s) | 1H | Oxazole ring proton | Protons on electron-deficient aromatic rings are significantly deshielded. |

| H-4 | 7.0 - 7.5 | Singlet (s) | 1H | Oxazole ring proton | Less deshielded than H-2 due to the adjacent oxygen atom. |

| -CH₂- | 4.0 - 4.5 | Singlet (s) | 2H | Methylene protons | Deshielded by the adjacent oxazole ring and the ammonium group. |

| -NH₃⁺ | 8.5 - 9.5 | Broad Singlet (br s) | 3H | Ammonium protons | Protons on nitrogen are exchangeable, leading to a broad signal. The chemical shift is concentration and solvent dependent.[7] |

Expert Insights: The lack of adjacent protons for the oxazole and methylene protons results in singlet signals. The broadness of the -NH₃⁺ peak is a classic characteristic due to rapid proton exchange with the solvent and quadrupole broadening from the nitrogen atom.[7] The addition of a drop of D₂O to the NMR sample would cause the -NH₃⁺ signal to disappear due to the exchange of protons for deuterium, a useful technique for confirming the assignment of this peak.[7]

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to show three signals for the carbon atoms of the oxazole ring and one for the methylene carbon.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| 150 - 155 | C-2 | Carbon double-bonded to nitrogen in a heterocyclic aromatic system. |

| 140 - 145 | C-5 | Carbon attached to the aminomethyl group and part of the aromatic ring. |

| 120 - 125 | C-4 | Carbon adjacent to the oxygen atom in the oxazole ring. |

| 35 - 45 | -CH₂- | Aliphatic carbon deshielded by the oxazole ring and the ammonium group. |

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). DMSO-d₆ is often preferred for observing exchangeable protons like those in the ammonium group.

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: spectral width of 12-16 ppm, 16-32 scans, relaxation delay of 1-2 seconds.

-

Process the data with Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO at 2.50 ppm).

-

Integrate the signals to determine the relative proton ratios.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: spectral width of 200-220 ppm, 1024-4096 scans, relaxation delay of 2-5 seconds.

-

Process the data similarly to the ¹H spectrum.

-

Calibrate the chemical shift scale to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

-

Caption: Figure 2: NMR Experimental Workflow

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Table 3: Predicted IR Absorption Bands

| Frequency Range (cm⁻¹) | Vibration | Functional Group | Rationale |

| 3100 - 3000 | C-H stretch | Aromatic C-H (oxazole) | Characteristic stretching frequency for sp² C-H bonds. |

| 3000 - 2800 | N-H stretch | Ammonium (-NH₃⁺) | Broad and strong absorption due to the stretching of the N-H bonds in the ammonium salt. |

| ~1650 | C=N stretch | Imine (oxazole) | Stretching vibration of the carbon-nitrogen double bond within the oxazole ring. |

| ~1580 | C=C stretch | Aromatic (oxazole) | Stretching vibration of the carbon-carbon double bond within the oxazole ring. |

| ~1100 | C-O stretch | Ether (oxazole) | Characteristic stretching of the C-O-C single bond in the oxazole ring. |

Expert Insights: The most prominent feature in the IR spectrum will be the broad and strong absorption in the 3000-2800 cm⁻¹ region, which is indicative of the ammonium salt. The exact position and shape of this band can be influenced by hydrogen bonding.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its structural elucidation. For this compound, Electrospray Ionization (ESI) would be a suitable technique.

Predicted Mass Spectrum (ESI+):

-

Molecular Ion (M+H)⁺: The base peak is expected to be the protonated molecule [C₄H₆N₂O + H]⁺ at m/z 99.05. The hydrochloride is a salt, and in the gas phase under ESI conditions, the free base is typically observed.

-

Key Fragmentation Pathways:

-

Loss of NH₃: A fragment at m/z 82.04 could be observed due to the loss of ammonia from the protonated molecular ion.

-

Cleavage of the C-C bond between the ring and the methylene group: This could lead to the formation of an oxazolyl cation at m/z 68.02.

-

Caption: Figure 3: Predicted MS Fragmentation

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectral features of this compound. The predicted ¹H NMR, ¹³C NMR, IR, and MS data are based on the fundamental principles of spectroscopy and the known characteristics of similar oxazole-containing compounds and heterocyclic amines. This information serves as a valuable resource for scientists and researchers in the synthesis, characterization, and application of this important chemical entity, providing a solid foundation for the interpretation of experimentally acquired data.

References

- International Journal of Pharmaceutical Sciences Review and Research. (2014).

- ResearchGate. (n.d.). NMR Spectroscopic Data for Compounds 1−4.

- ResearchGate. (2014).

- PubChem. (n.d.). (1,3-Oxazol-5-yl)methanamine dihydrochloride.

- Asian Journal of Biochemical and Pharmaceutical Research. (n.d.). Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity. [Link]

- Escola Superior Agrária - Instituto Politécnico de Bragança. (n.d.).

- AIP Publishing. (2022). Core spectroscopy of oxazole. The Journal of Chemical Physics. [Link]

- ResearchGate. (n.d.). 13 C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. [Link]

- ResearchGate. (n.d.). Synthesis and NMR Spectral Analysis of Amine Heterocycles. [Link]

- American Elements. (n.d.). 1-(1,3-oxazol-5-yl)ethan-1-amine hydrochloride.

- OpenOChem Learn. (n.d.). Interpreting.

- ResearchGate. (2012). Synthesis and Characterization of New 1,3-Oxazol-5-(4H)

- Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. [Link]

- Semantic Scholar. (2012). Synthesis and Characterization of New 1,3-Oxazol-5-(4H)

- PubChem. (n.d.). Oxazol-5-ylmethanamine.

- PubMed. (2020).

- ACD/Labs. (2021). The Basics of Interpreting a Proton (1H) NMR Spectrum. [Link]

- IISTE. (n.d.). Synthesis, Characterization and Biological Study of Some New 1,3-Oxazolone-5(4H)

Sources

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]

- 3. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 4. a2bchem.com [a2bchem.com]

- 5. Interpreting | OpenOChem Learn [learn.openochem.org]

- 6. acdlabs.com [acdlabs.com]

- 7. chem.libretexts.org [chem.libretexts.org]

Oxazol-5-ylmethanamine Hydrochloride: A Privileged Scaffold for Modulating Complex Biological Pathways

A Senior Application Scientist's Guide to Mechanism of Action and Therapeutic Development

Introduction: The Oxazole Moiety as a Cornerstone in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, heterocyclic compounds are paramount, with the oxazole ring system holding a place of particular distinction.[1][2][3] The unique electronic configuration and structural rigidity of the oxazole core, a five-membered ring containing both an oxygen and a nitrogen atom, make it a versatile scaffold for engaging with a diverse array of biological targets.[1][2][3][4] This inherent capacity for specific, high-affinity interactions has led to the incorporation of the oxazole motif into a multitude of clinically relevant agents, spanning therapeutic areas from oncology to infectious diseases.[2][4][5]

Within this important class of heterocycles, Oxazol-5-ylmethanamine hydrochloride emerges not as an end-effector therapeutic in its own right, but as a crucial, high-value starting material—a foundational building block from which complex and potent pharmacological agents are constructed.[6][7][8] Its true significance lies in the chemical handles it provides for synthetic elaboration, allowing medicinal chemists to strategically build out molecular complexity and fine-tune pharmacological activity. This guide will delve into the mechanistic underpinnings of three distinct therapeutic strategies that leverage the oxazol-5-ylmethanamine scaffold, providing a technical overview for researchers, scientists, and drug development professionals. We will explore its application in the generation of compounds designed to target cancer stem cells, modulate the integrated stress response, and allosterically inhibit the androgen receptor.

Part 1: A Novel Strategy for Eradicating Chemoresistance by Targeting Cancer Stem Cells

The cancer stem cell (CSC) hypothesis posits that a subpopulation of tumor cells possesses the ability to self-renew and differentiate, driving tumor growth, metastasis, and relapse.[9][10] These cells are notoriously resistant to conventional chemotherapies, making them a critical target for next-generation oncology drugs.[7][9] The this compound core has been utilized as a foundational element in the synthesis of novel compounds aimed at disrupting the survival pathways of these resilient cells.[7]

Mechanism of Action: Inhibition of Key CSC Survival Pathways

While the precise target of the compound class mentioned in the patent literature is not fully elucidated, the broader field of anti-CSC agent development points towards the inhibition of critical signaling pathways essential for stemness.[7][10][11] These include pathways such as STAT3, Wnt/β-catenin, and Hedgehog.[7][10][11] For instance, the STAT3 pathway is a key regulator of genes involved in proliferation, survival, and angiogenesis, and its aberrant activation is a hallmark of many CSC populations.[7][11] Compounds built upon the oxazol-5-ylmethanamine scaffold can be designed to interfere with the phosphorylation and subsequent dimerization of STAT3, preventing its translocation to the nucleus and the transcription of its target genes. This disruption of a central CSC signaling node can lead to a loss of self-renewal capacity and sensitization to conventional therapeutics.

Synthetic Application of this compound

The synthesis of these potential anti-CSC agents showcases the utility of this compound as a versatile amine source for amide bond formation. A representative synthetic scheme is outlined below.

Caption: Mechanism of ISR modulation by an eIF2B activator.

Experimental Protocol: In Vitro Guanine Nucleotide Exchange (GEF) Assay

Objective: To directly measure the effect of an oxazol-5-ylmethanamine-derived compound on the GEF activity of purified eIF2B.

Methodology:

-

Reagents: Purified human eIF2 and eIF2B proteins, GDP, and a fluorescently labeled GTP analog (e.g., BODIPY-FL-GTP).

-

Loading eIF2 with GDP: Incubate eIF2 with an excess of GDP to ensure it is in the inactive state.

-

Reaction Setup: In a 384-well plate, set up reactions containing eIF2-GDP, eIF2B, and the test compound at various concentrations.

-

Initiation of Exchange: Add the fluorescent GTP analog to initiate the nucleotide exchange reaction.

-

Fluorescence Polarization Measurement: Measure the change in fluorescence polarization over time. As the small fluorescent GTP binds to the large eIF2 protein, the polarization will increase.

-

Data Analysis: Calculate the initial rate of the reaction for each compound concentration. Plot the rates against concentration to determine the EC50 for eIF2B activation.

| Compound Concentration | Initial Rate (RFU/min) |

| Vehicle | 50 |

| 100 nM | 150 |

| 1 µM | 400 |

| 10 µM | 420 |

Part 3: Allosteric Inhibition of the Androgen Receptor for Prostate Cancer Therapy

The androgen receptor (AR) is a ligand-activated transcription factor that plays a pivotal role in the development and progression of prostate cancer. [1][12][13]Current anti-androgen therapies primarily target the ligand-binding domain (LBD) of the AR, competing with endogenous androgens like testosterone and dihydrotestosterone (DHT). [1]However, resistance often develops through mutations in the LBD or AR overexpression. [1]A promising alternative strategy is to target allosteric sites on the AR, such as the Binding Function 3 (BF3) pocket, which is crucial for the interaction with co-chaperone proteins and nuclear translocation. [1][2][14][15]this compound has been employed in the synthesis of bicyclic compounds that act as potent inhibitors of the AR by targeting the BF3 site. [12]

Mechanism of Action: Disruption of AR Co-chaperone Interaction and Nuclear Translocation

The BF3 pocket is a surface-exposed groove on the AR LBD that is distinct from the androgen binding site. [1][2][14]It serves as a docking site for co-chaperones like BAG1L and SGTA, which are essential for proper AR folding, stability, and subsequent translocation to the nucleus upon ligand binding. [2][15]The oxazol-derived compounds are designed to bind with high affinity to the BF3 pocket. [4][14][15]This binding physically obstructs the interaction between the AR and its co-chaperones. [15]By disrupting this critical protein-protein interaction, the compounds prevent the conformational changes required for AR activation and its transport into the nucleus, thereby inhibiting the transcription of androgen-dependent genes that drive prostate cancer cell growth. [15]This mechanism is effective even in the context of LBD mutations that confer resistance to traditional anti-androgens. [4]

Caption: Inhibition of AR function via the BF3 pocket.

Experimental Protocol: Co-Immunoprecipitation (Co-IP) Assay

Objective: To determine if an oxazol-5-ylmethanamine-derived compound can disrupt the interaction between the androgen receptor and a known BF3-interacting co-chaperone.

Methodology:

-

Cell Culture and Treatment: Culture prostate cancer cells (e.g., LNCaP) and treat them with DHT to stimulate AR activity, in the presence or absence of the BF3 inhibitor compound for several hours.

-

Cell Lysis: Lyse the cells in a non-denaturing buffer to preserve protein-protein interactions.

-

Immunoprecipitation: Add an antibody specific for the AR to the cell lysates and incubate to form antibody-antigen complexes.

-

Complex Capture: Add protein A/G-coated magnetic beads to capture the AR-antibody complexes.

-

Washing: Wash the beads several times to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads.

-

Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against both AR (to confirm successful immunoprecipitation) and the co-chaperone of interest (e.g., SGTA).

-

Analysis: A reduction in the amount of co-chaperone co-precipitated with AR in the compound-treated samples compared to the control indicates that the compound has disrupted their interaction.

Conclusion

This compound, while not a therapeutic agent itself, represents a quintessential example of a privileged molecular fragment in drug discovery. Its utility as a synthetic building block enables the exploration of diverse and complex chemical spaces, leading to the development of highly specific modulators of challenging biological targets. The case studies presented here—targeting the resilience of cancer stem cells, fine-tuning the cellular stress response, and allosterically inhibiting the androgen receptor—underscore the profound impact that strategic synthetic chemistry, originating from simple yet versatile scaffolds, can have on the development of next-generation therapeutics. For the medicinal chemist and drug development professional, understanding the potential locked within such foundational molecules is key to unlocking novel mechanisms of action and, ultimately, addressing unmet medical needs.

References

- Munuganti, R. S. N., Leblanc, E., Axerio-Cilies, P., Labriere, C., Frewin, K., Singh, K., Hassona, M. D. H., Lack, N. A., Li, H., Ban, F., Guns, E. T., Young, R., Rennie, P. S., & Cherkasov, A. (2013). Targeting the binding function 3 (BF3) site of the androgen receptor through virtual screening. 2. development of 2-((2-phenoxyethyl) thio)-1H-benzimidazole derivatives. Journal of Medicinal Chemistry, 56(3), 1136–1148. [Link]

- Li, H., et al. (2021). Mechanistic Insights into the Allosteric Inhibition of Androgen Receptors by Binding Function 3 Antagonists from an Integrated Molecular Modeling Study.

- Dalal, K., et al. (2013). Abstract 1070: New potent inhibitors of the androgen receptor that target its BF3 surface binding site. Cancer Research. [Link]

- Laguerre, A., et al. (2024). Abstract 6648: Novel integrated stress response (ISR) kinase inhibitors have activity in multiple cancer cells. Cancer Research. [Link]

- Dalal, K., et al. (2014). Identification of a potent antiandrogen that targets the BF3 site of the androgen receptor and inhibits enzalutamide-resistant prostate cancer. Journal of Medicinal Chemistry. [Link]

- Szaruga, M., et al. (2023). Activation of the integrated stress response by inhibitors of its kinases.

- Bertolotti, A., et al. (2023). Activation of the integrated stress response by inhibitors of its kinases.

- Dalal, K., et al. (2016). Targeting Binding Function-3 of the Androgen Receptor Blocks Its Co-Chaperone Interactions, Nuclear Translocation, and Activation. Molecular Cancer Therapeutics. [Link]

- Kohl, T. (2024). Targeting Cancer Stem Cells with Defined Compounds and Drugs.

- J&K Scientific LLC. Oxazol-5-yl-methylamine dihydrochloride. [Link]

- Google Patents. (2019).

- Google Patents. (2019).

- American Heart Association. (2023).

- Google Patents. (2022).

- Shankar, S., Nall D., and Srivastava, R.K. (2011). The use of natural products to target cancer stem cells. Journal of Cancer Stem Cell Research. [Link]

- Zhang, X., & Sui, Z. (2013). Discovery AND Therapeutic Promise OF Selective Androgen Receptor Modulators. Journal of medicinal chemistry. [Link]

- Tan, Z., et al. (2020). Targeting cancer stem cells in drug discovery: Current state and future perspectives. World Journal of Stem Cells. [Link]

- Warrier, M., et al. (2022). Targeting Cancer Stem Cells by Dietary Agents: An Important Therapeutic Strategy against Human Malignancies. International Journal of Molecular Sciences. [Link]

- Zyryanova, A., et al. (2018).

- Zyryanova, A., et al. (2019).

- Sidrauski, C., et al. (2015).

- Bristol Myers Squibb. (2024). The integrated stress response and the role of eIF2B fact sheet. [Link]

Sources

- 1. Targeting the binding function 3 (BF3) site of the androgen receptor through virtual screening. 2. development of 2-((2-phenoxyethyl) thio)-1H-benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Identification of a potent antiandrogen that targets the BF3 site of the androgen receptor and inhibits enzalutamide-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. biorxiv.org [biorxiv.org]

- 7. mdpi.com [mdpi.com]

- 8. Regulation and function of elF2B in neurological and metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Targeting cancer stem cells in drug discovery: Current state and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Selective androgen receptor modulators in preclinical and clinical development - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery AND Therapeutic Promise OF Selective Androgen Receptor Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 14. aacrjournals.org [aacrjournals.org]

- 15. aacrjournals.org [aacrjournals.org]

The Oxazole Core: A Technical Guide to the Biological Potential of Oxazol-5-ylmethanamine Hydrochloride and its Derivatives

Introduction: The Strategic Importance of Oxazol-5-ylmethanamine Hydrochloride in Medicinal Chemistry

This compound is a heterocyclic compound that has garnered significant attention not for its intrinsic biological activity, but as a crucial and versatile building block in the synthesis of novel therapeutic agents.[1][2][3] Its structure, featuring a reactive aminomethyl group attached to the C5 position of an oxazole ring, presents a synthetically tractable handle for medicinal chemists to elaborate upon, enabling the creation of diverse molecular architectures. This guide will delve into the extensive biological activities associated with the oxazole scaffold, for which this compound is a key precursor. We will explore the mechanistic underpinnings of these activities and provide insights into the experimental workflows used to evaluate them, thereby offering a comprehensive technical overview for researchers in drug discovery and development.

The oxazole nucleus, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom, is a privileged scaffold in medicinal chemistry.[4][5] Its presence in numerous natural products and FDA-approved drugs underscores its ability to engage with a wide array of biological targets. The utility of oxazole derivatives spans a vast therapeutic landscape, including applications as antimicrobial, anticancer, anti-inflammatory, and antidiabetic agents.[5][6]

Physicochemical Properties of the Core Scaffold

A foundational understanding of the parent compound, oxazol-5-ylmethanamine, is essential for its strategic deployment in synthesis.

| Property | Value | Source |

| Molecular Formula | C4H7ClN2O | [1] |

| Molecular Weight | 134.56 g/mol | [1][7] |

| IUPAC Name | 1,3-oxazol-5-ylmethanamine;hydrochloride | [][9] |

| SMILES | C1=C(OC=N1)CN.[H]Cl | [1][10] |

| Appearance | White powder | [3] |

| Primary Application | Intermediate in chemical synthesis | [1][2] |

Synthetic Utility: A Gateway to Diverse Biological Functions

The primary value of this compound lies in its role as a synthon. The primary amine allows for a variety of chemical transformations, such as amide bond formation, reductive amination, and urea/thiourea formation, to append different pharmacophoric groups.

Below is a generalized workflow illustrating how this compound can be utilized to generate a library of diverse oxazole derivatives for biological screening.

Caption: Synthetic pathways from oxazol-5-ylmethanamine to diverse derivatives.

Biological Activities of Oxazole Derivatives: A Spectrum of Therapeutic Potential

While direct biological data on this compound is scarce, the broader class of oxazole-containing molecules exhibits a remarkable range of activities.

Anticancer Activity

Numerous oxazole derivatives have been synthesized and evaluated as potent antiproliferative agents.[5][11] Their mechanisms of action are diverse and target key pathways in cancer progression.

-

Kinase Inhibition: A significant number of oxazole-based compounds function as kinase inhibitors. For instance, derivatives of oxazol-2-amine have been identified as potent inhibitors of FMS-like tyrosine kinase 3 (FLT3), a key target in acute myeloid leukemia (AML).[12] Constitutive activation of FLT3 due to mutations like internal tandem duplication (FLT3-ITD) drives rapid cancer cell proliferation.[12]

Caption: Inhibition of the FLT3 signaling pathway by an oxazole derivative.

-

Targeting Oxidative Stress Pathways: Some novel oxazol-5-one derivatives have been shown to target peroxiredoxin 1 (PRDX1), an antioxidant enzyme often overexpressed in cancer cells.[13] Inhibition of PRDX1 leads to an accumulation of reactive oxygen species (ROS), inducing DNA damage, endoplasmic reticulum stress, and ultimately, apoptosis in cancer cells.[13]

Antimicrobial Activity

The oxazole scaffold is a cornerstone in the development of new antimicrobial agents, addressing the critical challenge of multidrug resistance.[11]

-

Bacteria: Various oxazole derivatives have demonstrated potent activity against both Gram-positive and Gram-negative bacteria.[4][11] For example, certain 3-(2-aminooxazol-5-yl)-2H-chromen-2-one derivatives have shown promising activity against Staphylococcus aureus, Bacillus subtilis, and Escherichia coli.[11]

-

Fungi: The antifungal potential of oxazoles is also well-documented, with compounds showing efficacy against clinically relevant fungal strains like Candida albicans and Aspergillus niger.[4][5]

Experimental Protocols for Biological Evaluation

To transition from a synthetic building block to a potential drug candidate, a rigorous and systematic biological evaluation is paramount.

Protocol 1: In Vitro Antiproliferative Assay (SRB Assay)

This protocol is a standard method for assessing the cytotoxic effects of novel compounds on cancer cell lines.

Objective: To determine the concentration of an oxazole derivative that inhibits the growth of a specific cancer cell line by 50% (IC50).

Materials:

-

Human cancer cell lines (e.g., HCT116, MCF7)[11]

-

Appropriate cell culture medium and supplements

-

Test compound (oxazole derivative) dissolved in DMSO

-

Sulforhodamine B (SRB) solution

-

Trichloroacetic acid (TCA)

-

Tris base solution

Step-by-Step Methodology:

-

Cell Plating: Seed cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the oxazole derivative and add them to the wells. Include a vehicle control (DMSO) and a positive control (e.g., 5-Fluorouracil).[11]

-

Incubation: Incubate the plates for 48-72 hours in a humidified incubator at 37°C and 5% CO2.

-

Cell Fixation: Gently remove the medium and fix the cells by adding cold TCA. Incubate for 1 hour at 4°C.

-

Staining: Wash the plates with water and air dry. Add SRB solution to each well and incubate for 15-30 minutes at room temperature.

-

Washing: Remove the SRB solution and quickly wash the plates with 1% acetic acid to remove unbound dye.

-

Solubilization and Absorbance Reading: Air dry the plates, then add Tris base solution to solubilize the bound dye. Read the absorbance on a microplate reader at a wavelength of ~510 nm.

-

Data Analysis: Calculate the percentage of cell growth inhibition for each concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: In Vitro Antimicrobial Assay (Tube Dilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.[11]

Objective: To determine the MIC of an oxazole derivative against selected bacterial and fungal strains.

Materials:

-

Bacterial strains (e.g., S. aureus, E. coli) and fungal strains (C. albicans)[11]

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi)

-

Test compound (oxazole derivative) dissolved in a suitable solvent

-

Standard antimicrobial drugs (e.g., Ampicillin, Fluconazole)[5]

Step-by-Step Methodology:

-

Preparation of Inoculum: Grow microbial cultures overnight and dilute them to a standardized concentration (e.g., ~5 x 10^5 CFU/mL).

-

Serial Dilution of Compound: Prepare two-fold serial dilutions of the oxazole derivative in the broth medium in a series of test tubes or a 96-well plate.

-

Inoculation: Add a standardized volume of the microbial inoculum to each tube/well. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the tubes/plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for fungi).

-

Determination of MIC: After incubation, visually inspect the tubes/wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Conclusion and Future Directions

This compound stands as a testament to the principle that a molecule's value is often defined by its potential. While it may not possess significant inherent biological activity, its strategic importance as a synthetic intermediate is undeniable. The diverse and potent biological activities of the oxazole derivatives that can be accessed from this building block—ranging from anticancer to antimicrobial—highlight the enduring relevance of the oxazole scaffold in modern drug discovery.[4][5][6]

Future research will undoubtedly continue to leverage this and similar synthons to explore new chemical space. The integration of computational methods, such as molecular docking and in-silico ADME prediction, with high-throughput synthesis and screening will accelerate the discovery of novel oxazole-based therapeutics with enhanced potency, selectivity, and improved pharmacokinetic profiles. The journey from a simple building block to a life-saving medicine is complex, but it begins with versatile and strategically designed molecules like this compound.

References

- Kakkar, S., & Narasimhan, B. (2019).

- J&K Scientific LLC. Oxazol-5-yl-methylamine dihydrochloride. [Link]

- Gujjarappa, R., et al. (2022). An Overview on Biological Activities of Oxazole, Isoxazoles and 1,2,4-Oxadiazoles Derivatives.

- LookChem. This compound;5-(Aminomethyl)-1,3-oxazole monohydrochloride. [Link]

- Kumar, R., et al. (2018). Design, synthesis and biological evaluation of 3-(2-aminooxazol-5-yl)-2H-chromen-2-one derivatives. Chemistry Central Journal, 12(1), 133. [Link]

- Wang, M., et al. (2023). Synthesis of novel oxazol-5-one derivatives containing chiral trifluoromethyl and isoxazole moieties as potent antitumor agents and the mechanism investigation. Bioorganic Chemistry, 135, 106505. [Link]

- ResearchGate.

- Lee, H., et al. (2020). Discovery of Oxazol-2-amine Derivatives as Potent Novel FLT3 Inhibitors. Molecules, 25(21), 5154. [Link]

- Kakkar, S., & Narasimhan, B. (2019).

- Bansal, S., & Halve, A. K. (2014). OXAZOLINES: THEIR SYNTHESIS AND BIOLOGICAL ACTIVITY. International Journal of Pharmaceutical Sciences and Research, 5(11), 4601-4616. [Link]

- Yy-medic.com. Oxazol-5-yl-MethylaMine hydrochloride. [Link]

- PubChem. Oxazol-5-ylmethanamine. [Link]

Sources

- 1. a2bchem.com [a2bchem.com]

- 2. jk-sci.com [jk-sci.com]